Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate
Description
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl ester group at position 1, a ketone group at position 2, and an ethyl substituent at position 5 (Figure 1). This compound belongs to the class of cyclic ketone esters, which are widely utilized in organic synthesis, pharmaceutical intermediates, and materials science. Its structure combines a six-membered ring with both electron-withdrawing (ketone) and electron-donating (ethyl) groups, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 5-ethyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ALFBHYHEMIFTHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be synthesized through the esterification of 5-ethyl-2-oxocyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-ethyl-2-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of 5-ethyl-2-hydroxycyclohexane-1-carboxylate.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Medicine: It may serve as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. In chemical synthesis, the ketone group can undergo nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
a) Methyl 5-methyl-2-oxocyclohexane-1-carboxylate (CAS 56576-40-0)
- Key Differences : Substitution of the ethyl group with a methyl group at position 5.
- Impact: Lipophilicity: The ethyl group increases LogP (a measure of hydrophobicity) compared to the methyl analog. Methyl 5-methyl-2-oxocyclohexane-1-carboxylate has a LogP of 0.66880, while the ethyl variant is expected to have a higher LogP due to the longer alkyl chain .
b) Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (CAS in )
- Key Differences : Ethyl ester instead of methyl, a methyl group at position 6, and a double bond at position 3.
- Impact: Ester Group: Ethyl esters generally exhibit lower melting points and slower hydrolysis rates compared to methyl esters due to reduced polarity .
Ring Size and Functional Group Modifications
a) Ethyl 1-methyl-2-oxocycloheptanecarboxylate (CAS 20043-64-5)
- Key Differences : Cycloheptane ring instead of cyclohexane.
- Impact :
b) Methyl 3-oxocyclohex-1-enecarboxylate (CAS 108384-35-6)
- Key Differences : Ketone group at position 3 and a double bond at position 1.
- Impact: Electronic Effects: The conjugated enone system (1-ene, 3-oxo) enhances electrophilicity at the ketone, making it more reactive toward nucleophiles than the target compound’s isolated 2-oxo group .
Functional Group Replacements
a) Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS 61367-07-5)
- Key Differences: Replacement of the 2-oxo group with an amino group.
- Impact: Hydrogen Bonding: The amino group enables strong hydrogen-bonding interactions, increasing solubility in polar solvents. In contrast, the ketone in the target compound participates in weaker dipole-dipole interactions . Acidity: The amino group (basic) vs. ketone (neutral) alters pH-dependent behavior.
b) Methyl 3-methoxy-5-oxocyclohex-3-ene-1-carboxylate (CAS 60891-25-0)
- Key Differences : Methoxy group at position 3 and a double bond at position 3.
- Impact :
- Electron-Donating Effects : The methoxy group stabilizes adjacent positive charges via resonance, contrasting with the electron-withdrawing ethyl group in the target compound.
- Reactivity : The α,β-unsaturated ketone (5-oxo, 3-ene) enables conjugate additions, unlike the saturated target compound .
Biological Activity
Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article reviews the biological activity of this compound, drawing on diverse sources and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as carboxylic acid esters. Its molecular formula is , and it has a molecular weight of approximately 198.26 g/mol. The compound features a cyclohexane ring, an ethyl group at the 5-position, and a keto group at the 2-position, which contribute to its chemical reactivity and biological interactions.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.26 g/mol |
| Density | 1.1 g/cm³ |
| Boiling Point | 230.7 °C |
| LogP | 0.82 |
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. Research indicates that such compounds may influence various metabolic pathways or serve as intermediates in drug synthesis.
Pharmacological Properties
- Antimicrobial Activity : Some derivatives of cyclohexane carboxylates have shown antimicrobial effects against a range of pathogens, suggesting potential applications in developing new antibiotics.
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their antiproliferative activity in cancer cell lines. For example, studies on alkylpsoralens demonstrated significant antiproliferative effects, indicating that this compound may warrant similar investigations.
- Anti-inflammatory Effects : Related compounds have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Study on Antiproliferative Activity
A study focused on the synthesis of alkylpsoralens evaluated their antiproliferative activity against leukemic HL60 cells. The findings indicated that structural modifications significantly impacted activity levels, with specific substituents enhancing potency (IC50 values as low as 6.6 μM) . This suggests that this compound could be explored for similar anticancer activities.
Structural Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has revealed that lipophilicity and specific functional groups play crucial roles in biological activity. For instance, variations in alkyl chain length and branching can significantly affect the compound's interaction with biological targets . This information can guide future synthesis efforts aimed at optimizing the biological profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
